molecular formula C22H22N2O5 B12317799 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid

Cat. No.: B12317799
M. Wt: 394.4 g/mol
InChI Key: XUUDFDJLYWUDFH-UHFFFAOYSA-N
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Description

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid is a complex organic compound known for its unique structure and properties. It is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protective group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The resulting Fmoc-protected amino acid is then coupled with a piperazine derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protective group for amino acids.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of amino acids during chemical reactions, preventing unwanted side reactions. The compound can be selectively removed under mild conditions, allowing for the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid is unique due to its specific structure, which includes a piperazine ring and an Fmoc group. This combination provides stability and reactivity, making it a valuable compound in peptide synthesis and other chemical applications .

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid

InChI

InChI=1S/C22H22N2O5/c1-14-21(27)23(12-20(25)26)10-11-24(14)22(28)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,25,26)

InChI Key

XUUDFDJLYWUDFH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Origin of Product

United States

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